(1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Description
Contextualization within Chlorogenic Acid Family and Phenolic Compounds
Chlorogenic acids (CGAs) are a major class of phenolic acids, primarily formed through the esterification of cinnamic acids with quinic acid. nih.gov This family includes several subgroups such as caffeoylquinic acids, dicaffeoylquinic acids, and feruloylquinic acids (FQAs). nih.govnih.gov 3-O-Feruloylquinic acid is an isomer of FQA, which are considered minor CGAs in comparison to the more abundant caffeoylquinic acids. nih.govresearchgate.net Phenolic compounds, in general, are characterized by an aromatic ring bearing one or more hydroxyl groups and are known for their diverse biological activities. ontosight.ainih.gov
Significance as a Plant Metabolite
As a plant metabolite, 3-O-Feruloylquinic acid is involved in various physiological processes. nih.gov Its production in plants can be influenced by environmental factors such as light and temperature. For instance, its accumulation in winter wheat is triggered by exposure to low temperatures. glpbio.comjst.go.jp It is also considered a secondary metabolite in the coffee brewing process. cymitquimica.com The presence of this compound in various food sources like chicory, tomato, and coffee has led to suggestions of its potential use as a biomarker for the consumption of these foods. hmdb.cafoodb.ca
Properties
CAS No. |
1899-29-2 |
|---|---|
Molecular Formula |
C17H20O9 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m0/s1 |
InChI Key |
RAGZUCNPTLULOL-LWOZFZEPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
Appearance |
Solid powder |
melting_point |
196 - 197 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3OFeruloylquinic acid; 3 O-Feruloylquinic acid; 3-OFeruloylquinic acid; 3-O-Feruloylquinic acid; 3 O Feruloylquinic acid |
Origin of Product |
United States |
Chemical and Physical Properties
The chemical and physical properties of 3-O-Feruloylquinic acid have been well-documented.
| Property | Value |
| Molecular Formula | C17H20O9 |
| Molecular Weight | 368.34 g/mol |
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
| Physical Description | Solid |
| Melting Point | 196 - 197 °C |
| CAS Number | 1899-29-2 |
The data in this table is compiled from various chemical databases and research articles. nih.govmedkoo.comlgcstandards.comsigmaaldrich.com
Biosynthesis
The biosynthesis of 3-O-Feruloylquinic acid is intricately linked to the broader phenylpropanoid pathway in plants. nih.gov This pathway gives rise to a wide array of secondary metabolites. The formation of chlorogenic acids involves the esterification of quinic acid with hydroxycinnamoyl-CoAs, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT). nih.govnih.gov
Specifically for 3-O-Feruloylquinic acid, the enzyme BmHQT1, a type of BAHD acyltransferase, has been identified in bamboo. nih.gov This enzyme preferentially uses feruloyl-CoA as the acyl donor and quinic acid as the acyl acceptor, leading to the specific formation of 3-O-Feruloylquinic acid. nih.gov Research has shown that the expression of the gene encoding this enzyme can be induced by certain chemical treatments, leading to increased production of the compound. nih.gov
Analytical Methodologies and Research Strategies
Extraction and Isolation Techniques
The initial and critical step in studying 3-O-feruloylquinic acid is its effective extraction and isolation from complex plant materials. The choice of method depends on factors such as the nature of the plant matrix, the desired purity of the extract, and environmental considerations.
Conventional Solvent Extraction
Traditional solvent extraction methods remain a fundamental approach for obtaining 3-O-feruloylquinic acid. These techniques, including maceration, Soxhlet extraction, and reflux extraction, rely on the principle of dissolving the target compound in a suitable solvent. mdpi.comresearchgate.net The selection of the solvent is paramount and is often guided by the polarity of 3-O-feruloylquinic acid.
Commonly used solvents for the extraction of phenolic compounds like 3-O-feruloylquinic acid include water, ethanol (B145695), methanol (B129727), and acetone, often used in mixtures with water to enhance extraction efficiency. nih.gov For instance, hydroalcoholic solutions, such as 80% ethanol, have been found to be effective for extracting hydroxycinnamic acids from various plant materials. mdpi.com The use of acidified solvents, for example, a mixture of methanol, water, and hydrochloric acid, has been shown to improve the extraction yield of certain phenolic compounds. researchgate.net However, it is crucial to note that such conditions can potentially lead to chemical modifications of the target compounds. researchgate.net
Table 1: Conventional Solvents for 3-O-Feruloylquinic Acid Extraction
| Solvent/Mixture | Efficacy | References |
|---|---|---|
| Water | Effective for polar compounds. | nih.gov |
| Ethanol/Water Mixtures | Widely used, with varying ratios (e.g., 50-80%) showing good results. | nih.govmdpi.com |
| Methanol/Water Mixtures | Another common choice for extracting polar phenolics. | nih.gov |
| Acetone/Water Mixtures | Suitable for a range of phenolic compounds. | nih.gov |
| Acidified Solvents | Can enhance extraction yield but may cause compound modification. | researchgate.net |
Advanced Extraction Methods
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction techniques have been developed and applied for the isolation of phenolic compounds, including 3-O-feruloylquinic acid. nih.gov These methods often offer higher efficiency, reduced environmental impact, and better preservation of the target compounds. depositolegale.it
Pressurized Liquid Extraction (PLE): This technique utilizes solvents at elevated temperatures and pressures, which enhances their extraction efficiency. researchgate.net A mixture of water and ethanol is often a preferred solvent system for PLE. researchgate.net
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and facilitating the release of intracellular compounds. researchgate.netmdpi.com
Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and the plant matrix, leading to a rapid extraction process. researchgate.netnih.gov This method has been shown to yield high total phenolic content. nih.gov
Subcritical Water Extraction (SWE): SWE uses water at temperatures between 100°C and 374°C under pressure, where it acts as a less polar solvent, enabling the extraction of a wide range of compounds. mdpi.comresearchgate.net
Enzyme-Assisted Extraction (EAE): EAE involves the use of enzymes to break down the plant cell wall components, thereby improving the release of target compounds. researchgate.netdepositolegale.it
Pulsed Electric Field Extraction (PEF): PEF applies short pulses of high voltage to the plant material, which creates pores in the cell membranes and enhances extraction. mdpi.comresearchgate.net
Homogenate-Assisted Extraction (HAE): HAE involves the mechanical homogenization of the plant material to increase the surface area for extraction. mdpi.comresearchgate.net
Chromatographic Separation
Following extraction, the crude extract, which is a complex mixture of various compounds, requires further purification to isolate 3-O-feruloylquinic acid. mdpi.com Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential interactions with a stationary phase and a mobile phase. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, purification, and quantification of phenolic compounds. mdpi.com Reversed-phase HPLC with a C18 column is a common choice, often using a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and acidified water. mdpi.com
Medium-Pressure Liquid Chromatography (MPLC): MPLC is a preparative technique that operates at lower pressures than HPLC and is often used for the initial fractionation of crude extracts. mdpi.com
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing the risk of irreversible adsorption of the target compound. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly useful for the separation of polar compounds that are poorly retained in reversed-phase systems. chromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com It is considered a "green" technique due to the reduced use of organic solvents. researchgate.net
Column Chromatography: This is a classic and versatile technique that uses a solid adsorbent (stationary phase) packed into a column. mdpi.com It is often used for the initial cleanup and fractionation of extracts. mdpi.com
Molecularly Imprinted Technologies (MITs)
Molecularly imprinted technologies (MITs) represent a highly selective approach for the extraction and isolation of specific molecules. mdpi.com This technique involves the creation of synthetic polymers (molecularly imprinted polymers or MIPs) with tailor-made recognition sites for a target molecule, in this case, 3-O-feruloylquinic acid or its parent compound, quinic acid. nih.gov These MIPs can then be used as sorbents in solid-phase extraction (a technique known as MISPE) to selectively capture the target compound from a complex mixture. nih.govresearchgate.net While the direct application of MITs specifically for 3-O-feruloylquinic acid is an area of ongoing research, the successful use of MIPs for quinic acid and other phenolic compounds demonstrates its high potential for the selective isolation of this specific feruloylquinic acid isomer. nih.govmdpi.com
Identification and Characterization
Once a purified sample of what is believed to be 3-O-feruloylquinic acid is obtained, its identity and structure must be unequivocally confirmed. Spectroscopic techniques are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules, including 3-O-feruloylquinic acid. e-nps.or.kr Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.
In the case of 3-O-feruloylquinic acid, ¹H NMR spectroscopy can be used to identify the characteristic protons of the feruloyl and quinic acid moieties. e-nps.or.kr For example, the signals corresponding to the aromatic protons of the ferulic acid part and the protons on the cyclohexane (B81311) ring of the quinic acid part can be observed and assigned. e-nps.or.kr Furthermore, the coupling patterns and chemical shifts of these protons can help determine the position of the feruloyl group on the quinic acid ring. Recent studies have utilized ¹H NMR in combination with quantum chemistry calculations to investigate the three-dimensional structures of 3-O-feruloylquinic acid in different solvents, such as D₂O and DMSO-d₆. nyu.edudoaj.orgdoi.org These investigations revealed differences in the dihedral angle at the esterification site, which explains the observed variations in the ¹H NMR spectra in different solvents. nyu.edudoaj.orgdoi.org
Table 2: Key ¹H NMR Signals for 3-O-Feruloylquinic Acid (Illustrative)
| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |
|---|---|---|---|
| H-7' (Feruloyl) | ~7.56 | d | Vinylic proton |
| H-2' (Feruloyl) | ~7.05 | d | Aromatic proton |
| H-6' (Feruloyl) | ~6.95 | dd | Aromatic proton |
| H-5' (Feruloyl) | ~6.78 | d | Aromatic proton |
| H-8' (Feruloyl) | ~6.42 | d | Vinylic proton |
| H-3 (Quinic) | ~5.34 | dd | Proton at the esterification site |
| OCH₃ (Feruloyl) | ~3.77 | s | Methoxy (B1213986) group protons |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is illustrative based on similar compounds. e-nps.or.kr
Metabolomics Approaches
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens for investigating the roles and characteristics of 3-O-feruloylquinic acid in various biological systems. This approach can be broadly categorized into untargeted and targeted strategies, which are often coupled with sophisticated statistical methods for data analysis.
Untargeted Metabolomics
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, without pre-selecting specific compounds. This global profiling is instrumental in discovering novel compounds and generating new hypotheses. In the context of 3-O-feruloylquinic acid, untargeted studies have successfully identified its presence in a wide array of plant and food matrices.
Methodologies such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with Orbitrap or time-of-flight (TOF) analyzers, are commonly employed. mdpi.comsemanticscholar.orgnih.govfrontiersin.orgnih.gov These techniques allow for the detection and tentative identification of hundreds to thousands of metabolites in a single analysis based on accurate mass measurements and fragmentation patterns.
Untargeted metabolomics has been crucial in identifying 3-O-feruloylquinic acid as a component in various plants, including:
Chinese Kale (Brassica alboglabra Bailey): An untargeted metabolomics study using UHPLC-Quadrupole-Orbitrap MS/MS identified 3-O-feruloylquinic acid as one of the phenolic compounds contributing to the nutritional quality and distinguishing different cultivars and edible parts. mdpi.com It was found in higher levels in the leaves compared to the stems. mdpi.com
Fennel (Foeniculum vulgare Mill.): LC-ESI/LTQOrbitrap/MS-based metabolomic analysis of fennel waste identified 3-O-feruloylquinic acid among other hydroxycinnamic acid derivatives, highlighting the potential of byproducts as a source of bioactive compounds. semanticscholar.orgmdpi.com
Lonicera japonica Thunb. (Honeysuckle): In an untargeted analysis of different tissues, 3-O-feruloylquinic acid was identified as one of 35 phenolic acids present, with its distribution varying across flowers, buds, stems, and leaves. nih.gov
Wheat (Triticum aestivum L.): Dynamic metabolomics revealed the presence of 3-O-feruloylquinic acid in mature wheat grains, with its abundance changing during grain development. frontiersin.org
Vernonia fastigiata: Metabolomics-guided exploration using pressurized hot water extraction and LC-MS led to the annotation of 3-O-feruloylquinic acid from this plant. mdpi.com
While powerful for discovery, a limitation of untargeted metabolomics is that it typically provides relative quantification, indicating whether a metabolite is more or less abundant between samples, rather than an absolute concentration. frontiersin.org Furthermore, in some untargeted platforms, certain compounds like 3-O-feruloylquinic acid may not be detected depending on the methodology and sample matrix. d-nb.info
Table 1: Examples of 3-O-Feruloylquinic Acid Identification via Untargeted Metabolomics
| Plant/Matrix | Analytical Technique | Key Findings | Reference(s) |
| Chinese Kale (Brassica alboglabra) | UHPLC-Quadrupole-Orbitrap MS/MS | Identified as a marker to differentiate cultivars and edible parts; higher in leaves. | mdpi.com |
| Wheat (Triticum aestivum) | Integrated Metabolomics and Transcriptomics | Identified in mature grains, with abundance varying during development. | frontiersin.org |
| Fennel Waste (Foeniculum vulgare) | LC-ESI/LTQOrbitrap/MS | Identified as a key bioactive compound in a byproduct stream. | semanticscholar.orgmdpi.com |
| Honeysuckle (Lonicera japonica) | LC-MS | Identified among 171 metabolites, with tissue-specific distribution. | nih.gov |
| Ready-to-Drink Coffee | LC/MS | Identified as one of five chemical features highly correlated with flavor changes during storage. | researchgate.net |
| Phellodendri Chinensis Cortex | UHPLC-Q-Orbitrap MS | Tentatively identified and used as a marker to distinguish raw from processed herbs. | frontiersin.org |
Targeted Metabolomics
In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a specific, predefined set of metabolites. This strategy is employed when the compounds of interest, such as 3-O-feruloylquinic acid, have already been identified or are known to be relevant to a particular biological question. Targeted analysis offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods.
The development of a targeted assay often involves the use of authentic reference standards for unequivocal identification and calibration. nih.govmdpi.com Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), such as triple quadrupole (QqQ) or high-resolution instruments like Q-Exactive Orbitrap MS, are the gold standard for targeted quantification. mdpi.comacs.org
Research findings based on targeted analysis include:
Quantification in Medicinal Plants: A UHPLC-Q-Exactive Orbitrap MS method was developed for the simultaneous determination of chlorogenic acids, including feruloylquinic acid isomers, in the root bark of Acanthopanax gracilistylus. acs.org Similarly, a UHPLC-Q-TOF/MS method was used to identify and quantify active components, including 3-O-feruloylquinic acid, in the Qing-Hua-Yu-Re-Formula, a traditional Chinese medicine preparation. scispace.com
Flavor Stability in Coffee: Following its identification in an untargeted screen, 3-O-feruloylquinic acid was quantified in a targeted manner to confirm its role in the flavor changes of ready-to-drink coffee during storage. researchgate.net
Characterization in Complex Mixtures: In the analysis of Gandouling Pill, 3-O-feruloylquinic acid was characterized and distinguished from its isomers (4-O- and 5-O-feruloylquinic acid) based on its elution time and mass spectral data using UHPLC-Q-Orbitrap MS. mdpi.com
The key advantage of targeted metabolomics is its ability to provide accurate and precise quantitative data, which is essential for validating biomarkers and understanding the exact concentration of compounds like 3-O-feruloylquinic acid in a given sample.
Table 2: Targeted Analysis and Quantification of 3-O-Feruloylquinic Acid
| Application Area | Analytical Technique | Purpose of Analysis | Reference(s) |
| Traditional Chinese Medicine | UHPLC-Q-Orbitrap MS | Characterization and distinction from isomers in Gandouling Pill. | mdpi.com |
| Traditional Chinese Medicine | UHPLC-Q-TOF/MS | Identification and quantification of active components in Qing-Hua-Yu-Re-Formula. | scispace.com |
| Food Science | LC/MS | Quantification to confirm its impact on the flavor stability of ready-to-drink coffee. | researchgate.net |
| Phytochemistry | UHPLC-Q-Exactive Orbitrap MS | Simultaneous determination and quantification in Acanthopanax gracilistylus. | acs.org |
Integration with Chemometrics and Multivariate Statistical Analysis
The vast and complex datasets generated by both untargeted and targeted metabolomics necessitate the use of advanced computational and statistical tools for data interpretation. Chemometrics and multivariate statistical analysis are indispensable for extracting meaningful biological information from the raw data.
These statistical methods are used to identify patterns, classify samples, and pinpoint the metabolites that are most responsible for the observed differences between groups. Common techniques include:
Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, visualization of sample groupings, and identification of outliers. semanticscholar.orgnih.gov
Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): Supervised methods that are used to model the relationship between metabolite data and predefined sample classes (e.g., different cultivars, treatment groups). mdpi.comsemanticscholar.orgnih.govresearchgate.net These models help to maximize the separation between groups and identify the variables (metabolites) that contribute most significantly to this discrimination. nih.govrsc.org
In studies involving 3-O-feruloylquinic acid, these analyses have been pivotal:
In the study of Chinese kale, OPLS-DA was used to discriminate between different edible parts, with 3-O-feruloylquinic acid being identified as a characteristic marker for the leaves. mdpi.com
Multivariate analysis of data from fennel waste extracts helped to classify different parts of the plant based on their metabolite profiles, with 3-O-feruloylquinic acid being a key characterizing compound. semanticscholar.orgmdpi.com
When comparing raw and processed Phellodendri Chinensis Cortex, multivariate statistical analysis was essential to screen for quality markers that could differentiate the samples, leading to the tentative identification of 3-O-feruloylquinic acid as a discriminatory compound. frontiersin.org
In ready-to-drink coffee, an OPLS model correlated chemical profiles with sensory data, revealing that 3-O-feruloylquinic acid was one of the most predictive compounds for flavor changes during storage. researchgate.net
The integration of metabolomics with chemometrics provides a robust framework for moving beyond simple compound identification to understanding the functional relevance of metabolites like 3-O-feruloylquinic acid in complex biological systems.
Structure Activity Relationship Studies
Correlating Structural Features with Biological Activities
The bioactivity of 3-O-feruloylquinic acid is not attributable to a single molecular feature but rather to the synergistic contribution of its distinct structural components. The ferulic acid moiety is widely recognized as the primary pharmacophore, while the quinic acid portion modulates properties such as solubility and bioavailability. nih.gov
The feruloyl group , a derivative of cinnamic acid, is paramount to the compound's antioxidant and anti-inflammatory properties. ontosight.aimedchemexpress.com Key features of this group include:
The Phenolic Hydroxyl (-OH) Group: The hydroxyl group on the aromatic ring is a critical hydrogen donor, which allows it to scavenge free radicals effectively. This is a cornerstone of its antioxidant activity. nih.gov
The Methoxy (B1213986) (-OCH₃) Group: The methoxy group, positioned ortho to the hydroxyl group on the benzene (B151609) ring, enhances the stability of the phenoxy radical formed after hydrogen donation, thereby contributing to its potent antioxidant capacity.
The α,β-Unsaturated Carbonyl System: The conjugated double bond in the propenoic acid side chain participates in the delocalization of electrons, which stabilizes the molecule and contributes to its radical scavenging ability.
Research indicates that 3-O-feruloylquinic acid demonstrates significant antioxidant activity by scavenging various radicals. medchemexpress.com Furthermore, its anti-inflammatory action has been documented through the inhibition of pro-inflammatory mediators. medchemexpress.com For instance, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com The molecule has also been identified as a protease inhibitor, showing moderate inhibitory effects against the H5N1 avian influenza virus in vitro. chemfaces.com
Comparative Analysis with Isomers and Related Phenolic Compounds
The biological efficacy of 3-O-feruloylquinic acid is best understood when compared with its structural relatives, including its positional isomers and other phenolic compounds like caffeoylquinic acids. These comparisons highlight how subtle changes in molecular structure can lead to significant differences in biological activity.
Positional Isomers (4-O-FQA and 5-O-FQA): The position of the feruloyl group on the quinic acid ring (C-3, C-4, or C-5) creates distinct isomers with potentially different activities. researchgate.net Studies on sweet potato vine tips, for example, have quantified the relative abundance of these isomers, finding that 4-O-feruloylquinic acid (4-FQA) was the most prominent, followed by 3-FQA and 5-O-feruloylquinic acid (5-FQA). nih.gov While detailed comparative activity studies are limited, the spatial arrangement of the feruloyl group is known to affect how the molecule interacts with enzyme active sites and cell membranes, which could lead to variations in their biological effects.
Caffeoylquinic Acids (CQA): A significant point of comparison is with caffeoylquinic acids, such as 3-O-caffeoylquinic acid (chlorogenic acid). The primary structural difference lies in the substitution on the phenolic ring: feruloylquinic acids have one hydroxyl and one methoxy group, whereas caffeoylquinic acids possess two hydroxyl groups (a catechol structure). nih.gov This difference is crucial for antioxidant activity. Computational studies comparing 5-FQA and 5-O-caffeoylquinic acid (5-CQA) found that the catechol moiety in 5-CQA makes it a more potent hydroperoxyl radical scavenger than 5-FQA in both polar and lipidic environments. nih.govresearchgate.net
Experimental evidence supports this, where in an on-line HPLC-ABTS+ assay of coffee compounds, the caffeoylquinic acid isomers (3-CQA, 4-CQA, and 5-CQA) were major contributors to the antioxidant capacity. scielo.br In contrast, none of the feruloylquinic acid isomers (3-FQA, 4-FQA, 5-FQA) showed a detectable response in the same assay, despite being present in the sample. scielo.br This suggests that under these specific test conditions, the antioxidant activity of caffeoylquinic acids is substantially higher.
Dicaffeoylquinic Acids (diCQA): Compounds with two caffeoyl groups, such as 3,5-dicaffeoylquinic acid, generally exhibit even stronger antioxidant activities than their mono-caffeoyl counterparts. nih.gov Studies have shown that diCQAs have higher inhibitory activity against enzymes like xanthine (B1682287) oxidase than monoCQAs. nih.gov This is attributed to the increased number of phenolic hydroxyl groups available for radical scavenging and more extensive interactions (e.g., hydrogen bonding) with enzyme targets. nih.govresearchgate.net
Ferulic Acid: When compared to its parent hydroxycinnamic acid, ferulic acid, the addition of the quinic acid moiety in 3-FQA primarily impacts its pharmacokinetic properties. The ester linkage can be hydrolyzed by intestinal esterases, releasing free ferulic acid. rsc.org Therefore, the in vivo activity of 3-FQA may be partly attributable to the systemic effects of its metabolite, ferulic acid.
Ecological and Plant Physiological Roles
Response to Environmental Stress (e.g., Low Temperature, UV/Photosynthetically Active Radiation (PAR) Irradiances)
Plants, being sessile organisms, have evolved intricate biochemical mechanisms to cope with a variety of environmental stressors. 3-O-Feruloylquinic acid is a key player in these adaptive responses, particularly in reaction to low temperatures and high levels of ultraviolet (UV) and photosynthetically active radiation (PAR).
The accumulation of phenolic compounds, including 3-O-Feruloylquinic acid, is a well-documented response of plants to low-temperature stress mdpi.comnih.govnih.gov. While direct quantification of 3-O-Feruloylquinic acid under cold stress is not extensively documented, studies on various plant species have shown a significant increase in the concentration of total phenolic compounds when exposed to chilling temperatures mdpi.comnih.gov. This upregulation is believed to be a protective mechanism, as phenolic compounds can act as antioxidants, scavenging the harmful reactive oxygen species (ROS) that are often produced in excess during cold stress nih.gov. The increased concentration of these compounds can help to maintain cell membrane integrity and protect cellular components from oxidative damage. For instance, in tomato and watermelon plants, thermal stress has been shown to induce the accumulation of soluble phenolics by activating their biosynthesis and inhibiting their oxidation mdpi.com.
In contrast to the more generalized response to cold, the impact of UV and PAR irradiances on 3-O-Feruloylquinic acid levels is more directly established. High levels of both UV and PAR have been shown to markedly enhance the concentration of 3-O-Feruloylquinic acid in plants globalsciencebooks.info. This response is a crucial photoprotective strategy. 3-O-Feruloylquinic acid, with its aromatic ring structure, can absorb UV radiation, thereby shielding the plant's photosynthetic machinery and genetic material from damage. This UV-screening capacity is a vital defense against the harmful effects of solar radiation.
Table 1: Influence of Environmental Stress on Phenolic Compounds in Plants
| Environmental Stress | Plant Species | Observed Effect on Phenolic Compounds | Reference |
| Low Temperature | Tomato (Lycopersicon esculentum) | Accumulation of soluble phenolics. | mdpi.com |
| Low Temperature | Watermelon (Citrullus lanatus) | Accumulation of soluble phenolics. | mdpi.com |
| Low Temperature | Grapevine (Vitis vinifera) | Decrease in total phenolics, but an increase in specific phenolic acids like gallic, caffeic, and ferulic acids. | globalsciencebooks.info |
| High UV/PAR Irradiance | General | Marked enhancement of 3-O-Feruloylquinic acid. | globalsciencebooks.info |
Role in Plant Protection and Defense
3-O-Feruloylquinic acid is a significant component of a plant's chemical arsenal (B13267) against a wide array of biological threats, including insects and pathogenic microorganisms. Its role in plant defense is multifaceted, encompassing direct toxicity, deterrence, and as a precursor to physical defense structures.
The presence of phenolic compounds, such as 3-O-Feruloylquinic acid, in plant tissues can deter feeding by herbivorous insects. These compounds can impart a bitter or astringent taste, making the plant less palatable. Furthermore, upon ingestion, they can interfere with the insect's digestion and nutrient absorption, leading to reduced growth, development, and fecundity. For example, chlorogenic acids have been shown to have deterrent and toxic effects on a variety of insect pests nih.gov.
In addition to its role in deterring herbivores, 3-O-Feruloylquinic acid and related phenolic compounds are also involved in defending against pathogens. When a plant is attacked by a fungus or bacterium, it can ramp up the production of these compounds in the infected area. These phenolics can inhibit the growth of the pathogen and, in some cases, may be directly toxic to them. This localized accumulation of defense compounds is a key feature of the plant's immune response.
Furthermore, 3-O-Feruloylquinic acid can act as an allelochemical, a compound released by a plant that can affect the growth of neighboring plants. The release of such compounds into the soil can inhibit the germination and growth of competing plant species, giving the releasing plant a competitive advantage. Phenolic acids, including ferulic acid, are known to have allelopathic properties nih.govmdpi.comscielo.brresearchgate.net.
Interaction with Plant Microbiome
The rhizosphere, the soil region immediately surrounding a plant's roots, is a dynamic environment teeming with microbial life. Plants actively shape the composition and activity of this microbial community through the release of a diverse array of chemical compounds in their root exudates. 3-O-Feruloylquinic acid is among the many phenolic compounds that can be found in these exudates, where it plays a crucial role in mediating the intricate interactions between the plant and its microbiome.
Conversely, these compounds can also have an inhibitory effect on pathogenic microorganisms in the soil, thereby protecting the plant from root diseases. The release of antimicrobial phenolics is a key component of the plant's defense strategy in the subterranean environment. Studies have shown that the application of phenolic acids, such as ferulic acid, to the soil can lead to significant increases in the populations of certain fungi in the rhizosphere nih.gov. This suggests that 3-O-Feruloylquinic acid, as a ferulic acid derivative, could have a similar selective influence on the soil microbial community.
The composition of the root exudates, and therefore the concentration of compounds like 3-O-Feruloylquinic acid, can be influenced by various factors, including the plant's developmental stage, nutrient status, and the presence of environmental stressors. This dynamic interplay between the plant and its microbiome, mediated by chemical signals like 3-O-Feruloylquinic acid, is crucial for the plant's adaptation and survival in its environment.
Influence on Plant Quality and Sensory Properties
The presence and concentration of 3-O-Feruloylquinic acid can have a profound impact on the quality and sensory attributes of plant-derived foods and beverages. This is particularly evident in coffee, where chlorogenic acids are major contributors to the final taste profile.
In coffee beans, 3-O-Feruloylquinic acid and other chlorogenic acids are known to contribute to the bitterness and astringency of the brew mdpi.com. Astringency is the dry, puckering sensation in the mouth that is often associated with tannins and other polyphenols nih.govnih.gov. The interaction of these compounds with salivary proteins is thought to be the primary mechanism behind this sensation. The concentration of these compounds can vary depending on the coffee species, growing conditions, and processing methods, all of which can influence the final sensory experience.
Q & A
Q. What are the primary natural sources of 3-O-Feruloylquinic acid, and how is it detected in plant matrices?
- Answer : 3-O-Feruloylquinic acid is commonly found in coffee beans, honeysuckle (Lonicera spp.), and medicinal plants like Scorzonera divaricata and Phellodendron chinense. Detection relies on HPLC and LC-MS techniques, which separate and identify isomers based on retention times, UV spectra, and fragmentation patterns. For example, in coffee, minor chlorogenic acids (CHAs) such as 3-O-feruloylquinic acid are quantified alongside major CHAs using HPLC with DAD detection .
Q. How can researchers evaluate the antioxidant activity of 3-O-Feruloylquinic acid in vitro?
- Answer : Standard assays include:
- DPPH radical scavenging : Measures reduction of stable DPPH radicals at 517 nm.
- Xanthine oxidase inhibition : Quantifies superoxide radical suppression.
- Mitochondrial membrane potential assays : Uses fluorescent probes (e.g., JC-1) to assess oxidative damage in cell models like PC-12 cells.
For instance, 3-O-Feruloylquinic acid at 10 μM showed significant radical quenching in coffee-derived CHAs .
Q. What experimental approaches quantify 3-O-Feruloylquinic acid levels in plants under abiotic stress?
- Answer : Fold-change analysis via LC-MS is used to track stress-induced fluctuations. In Rhododendron chrysanthum, UV-B stress increased 3-O-feruloylquinic acid O-glucoside levels by 1538.86-fold (MN condition) compared to controls, validated using gene expression and metabolite correlation networks .
Advanced Research Questions
Q. How do LC-MSn fragmentation patterns differentiate 3-O-Feruloylquinic acid from its positional isomers?
- Answer : Isomeric discrimination relies on acyl group positioning on the quinic acid moiety. For example:
- 3-O-feruloylquinic acid fragments via 1,2-acyl participation, yielding distinct MS³ ions (e.g., m/z 191 for deprotonated quinic acid).
- 4-O and 5-O isomers show unique fragmentation due to stereochemical relationships between substituents. A hierarchical key using MS²/MS³ data enables identification without reference standards .
Q. What in vitro models and assays are suitable for studying 3-O-Feruloylquinic acid’s anti-apoptotic effects?
- Answer : Mechanistic studies use:
- PC-12 cells exposed to H₂O₂-induced oxidative stress.
- Caspase-3/9 activity assays to measure apoptosis inhibition.
- Mitochondrial membrane potential via fluorometric probes (e.g., Rhodamine 123).
In coffee-derived CHAs, 3-O-feruloylquinic acid reduced caspase activation by 40–60% at 10 μM .
Q. How can gene knockout or enzyme inhibition elucidate 3-O-Feruloylquinic acid’s biosynthetic pathway?
- Answer : In wheat, the gene TraesCS3D01G314900 was validated via:
- In vitro enzyme assays : Testing acyltransferase activity with feruloyl-CoA and quinic acid.
- Mutant analysis : CRISPR/Cas9 knockouts showed reduced 3-O-feruloylquinic acid levels, confirming its role in biosynthesis .
Q. What pharmacokinetic parameters assess 3-O-Feruloylquinic acid bioavailability in vivo?
- Answer : Key parameters include:
- AUC (Area Under the Curve) : Reflects total exposure (e.g., 227 nM·h in artichoke-fed rats).
- Cₘₐₓ (Peak Plasma Concentration) : 41 nM for 3-O-feruloylquinic acid.
- Tₘₐₓ (Time to Cₘₐₓ) : Typically 2 hours post-consumption.
These are measured via LC-MS/MS in plasma samples .
Methodological Notes
- Avoid commercial sources : Reliable isolation methods (e.g., column chromatography, NMR validation) are preferred over vendor-supplied compounds .
- Data interpretation : Address contradictions (e.g., MN vs. NQ fold changes in stress studies) by cross-referencing gene expression and metabolite networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
